Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a furan ring and a piperidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules. The compound's classification falls under the category of furan derivatives and piperidine derivatives, which are known for their diverse biological activities.
The synthesis of methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate typically involves several key steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity .
The molecular formula for methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate is . The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, and a piperidine ring, which is a six-membered saturated ring containing nitrogen.
Key Structural Features:
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties .
The mechanism of action for methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate largely depends on its biological target. For instance:
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate exhibits several notable physical and chemical properties:
These properties are critical for determining its behavior in biological systems and during synthesis .
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate has several potential applications in scientific research:
The convergent synthesis integrates separately constructed furan carboxylates and piperidine intermediates. A representative three-step sequence begins with the O-alkylation of furan-3-carboxylic acid derivatives, followed by nucleophilic substitution with N-Boc-piperidin-4-ylmethanol. Subsequent deprotection and salt formation yield the hydrochloride product [4].
Alternative routes employ reductive amination strategies, where furfural derivatives react with piperidin-4-one under Leuckart–Wallach conditions. This approach achieves moderate diastereoselectivity (d.r. 3:1) but requires chiral resolution for enantiopure products [7]. Microwave-assisted condensation between methyl 2-(bromomethyl)furan-3-carboxylate and 4-aminopiperidine enhances efficiency, reducing reaction times from 12 hours to 35 minutes with 18% yield improvement [5].
Table 1: Comparative Analysis of Multi-Step Synthesis Routes
Strategy | Starting Materials | Yield (%) | Key Advantage |
---|---|---|---|
Alkylation-Deprotection | Methyl 2-bromomethylfuran-3-carboxylate, N-Boc-piperidin-4-amine | 62 | High purity (>98%) |
Reductive Amination | 2-Formylfuran-3-carboxylate, piperidin-4-one | 57 | Single-pot reaction |
Microwave Condensation | Methyl 2-(bromomethyl)furan-3-carboxylate, 4-aminopiperidine | 75 | Rapid synthesis (35 min) |
Carboxylate functionalization employs two key approaches: direct esterification of the furan carboxylic acid and N-alkylation of the piperidine nitrogen. For esterification, Fischer–Speier conditions (H₂SO₄/MeOH) provide moderate yields (65–70%), while Steglich esterification (DCC/DMAP) achieves 89% yield by mitigating decarboxylation side reactions [8].
Selective N-alkylation requires piperidine protection. N-Boc derivatives undergo alkylation with electrophiles like benzyl bromide or propargyl mesylate in acetonitrile, followed by acidic deprotection (HCl/dioxane). This method maintains furan ring integrity, which is crucial given furan’s sensitivity to strong acids [4] [8]. Carboxyl-directed ortho-lithiation enables C-5 functionalization, allowing bromination or iodination at the furan 5-position using n-BuLi and electrophiles at −78°C [5].
Table 2: Reaction Conditions for Functionalization Steps
Reaction Type | Reagents/Conditions | Yield Range (%) | Critical Parameter |
---|---|---|---|
Fischer Esterification | MeOH, H₂SO₄, reflux, 6h | 65–70 | Water exclusion |
Steglich Esterification | DCC, DMAP, CH₂Cl₂, rt, 12h | 85–89 | Anhydrous conditions |
N-Alkylation | K₂CO₃, alkyl halide, CH₃CN, 60°C | 70–78 | N-Boc protection required |
Transition-metal catalysis enables efficient piperidine coupling. Palladium-catalyzed Suzuki–Miyaura coupling installs aryl groups at the piperidine C-4 position using Pd(PPh₃)₄/Na₂CO₃, though furan ring hydrogenation remains a challenge (controlled by maintaining substrate concentration <0.1M) [2] [4]. Heterogeneous hydrogenation with Ru/C or Ni catalysts (50–100 bar H₂) converts pyridinyl intermediates to piperidines with >95% conversion, but requires substrate-specific optimization to prevent furan reduction [2].
Asymmetric catalysis using Ir(I)-(R)-BINAP complexes achieves enantioselective piperidine hydrogenation (ee >90%), though fluorinated analogs show reduced stereoselectivity [2]. Recent advances include photoredox-catalyzed decarboxylative couplings, where N-protected piperidine-4-carboxylic acids react with furanyl bromides under Ir(ppy)₃ catalysis, yielding 40–68% without racemization [7].
Purification addresses three key impurities: unreacted piperidine precursors, regioisomeric furans, and hydrolyzed carboxylates. Silica gel chromatography with EtOAc/hexane (3:7→1:1) resolves regioisomers, while reverse-phase HPLC (C18 column, 10mM NH₄OAc/MeCN) separates hydrolyzed acids [5].
Crystallization optimization exploits hydrochloride salt formation. Recrystallization from ethanol/diethyl ether (1:5) yields needle-like crystals with >99.5% purity, confirmed by DSC endotherm at 187°C [1] [8]. For non-ionic forms, chiral resolution uses N-acetyl-L-leucine to isolate (R)- and (S)-enantiomers (ee >99%) [8].
Table 3: Purification Techniques and Performance
Method | Conditions | Purity Outcome | Recovery Rate (%) |
---|---|---|---|
Silica Chromatography | EtOAc/hexane gradient (15–50%) | >95% | 85 |
Reverse-Phase HPLC | C18, 10mM NH₄OAc/MeCN (75:25→60:40) | >99% | 78 |
HCl Salt Crystallization | Ethanol/diethyl ether (1:5), −20°C, 24h | >99.5% | 90 |
Chiral Resolution | N-Acetyl-L-leucine, iPrOH/water (7:3) | >99% ee | 65 |
Tabulated Compound Overview
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1